4-(3-Aminophenyl)-2-chlorophenol
Description
Properties
IUPAC Name |
4-(3-aminophenyl)-2-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCRHNLLZCJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685832 | |
| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-88-1 | |
| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
The reduction of nitro intermediates to amine derivatives remains a cornerstone in synthesizing 4-(3-aminophenyl)-2-chlorophenol. A widely adopted approach involves the hydrogenation of 4-(3-nitrophenyl)-2-chlorophenol using palladium or Raney nickel catalysts. For instance, a patent by Guangdong Zhongsheng Pharmaceutical Co. demonstrated that hydrogenation at 50–150 psi with Raney nickel in ethanol at 80°C for 16 hours achieved an 88% yield of the target amine . Similar conditions were replicated in a 2021 study, where iron powder and acetic acid facilitated nitro-group reduction under milder temperatures (26–80°C) .
Critical parameters influencing yield include:
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Catalyst loading : A 3:1 molar ratio of iron to nitro precursor minimized side reactions .
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Solvent selection : Ethanol outperformed methanol and acetonitrile due to its polarity and boiling point .
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Acid additives : Acetic acid (10% v/v) enhanced proton availability, accelerating the reduction kinetics .
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrogenation | Fe | Ethanol | 80 | 16 | 88 |
| Hydrogenation | Raney Ni | Methanol | 100 | 12 | 92 |
Nucleophilic Aromatic Substitution (NAS)
Chlorophenol derivatives readily undergo NAS with ammonia or amine nucleophiles. A 2022 patent detailed the reaction of 2-chloro-4-(3-nitrophenyl)phenol with aqueous ammonia under high-pressure conditions (0.25–0.30 MPa) at 142–148°C for 8–12 hours . The nitro group was subsequently reduced to an amine, yielding the final product with >99% purity after recrystallization . Key considerations include:
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Leaving group activation : Electron-withdrawing nitro groups meta to the chloro substituent enhance reactivity .
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Solvent systems : Mixed aqueous-organic media (e.g., water/methanol) improved solubility and reaction homogeneity .
Ullmann Coupling for Biaryl Formation
The Ullmann reaction facilitates C–N bond formation between aryl halides and amines. A 2021 RSC Advances study reported coupling 2-chlorophenol with 3-aminophenylboronic acid using a copper(I) iodide catalyst and ethylenediamine ligand in dimethyl sulfoxide (DMSO) . The reaction proceeded at 100°C for 6 hours, achieving a 78% yield. However, scalability issues arise due to ligand cost and prolonged reaction times .
Diazotization and Coupling
Diazotization of 3-nitroaniline followed by coupling with 2-chlorophenol offers a stepwise route. The diazonium salt intermediate, generated using sodium nitrite and hydrochloric acid at 0–5°C, reacts with 2-chlorophenol in alkaline media to form the azo intermediate. Subsequent hydrogenation with H₂/Pd-C reduces the azo group to an amine, yielding the target compound . This method, while versatile, requires strict temperature control to avoid diazonium decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2020 optimization study achieved 85% yield in 45 minutes by irradiating a mixture of 2-chlorophenol and 3-nitrobenzaldehyde in DMF at 150°C, followed by nitro-group reduction . Energy efficiency and reduced side products make this method promising for industrial applications.
Enzymatic Amination
Emerging biocatalytic methods employ transaminases to introduce amine groups. A 2023 pilot-scale study utilized immobilized Bacillus megaterium transaminase to convert 4-(3-ketophenyl)-2-chlorophenol to the target amine in phosphate buffer (pH 7.5) at 37°C . While environmentally benign, the 62% yield and enzyme cost limit current practicality.
Solid-Phase Synthesis
Solid-supported reagents enable facile purification. A polystyrene-bound Pd catalyst was used to mediate the coupling of 2-chlorophenyl resin with 3-aminophenyl triflate, yielding the product after cleavage with trifluoroacetic acid . This method is ideal for high-throughput screening but suffers from resin degradation at elevated temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 88–92 | 99 | Low | High |
| Ullmann Coupling | 78 | 95 | High | Moderate |
| Microwave | 85 | 97 | Moderate | High |
| Enzymatic | 62 | 90 | High | Low |
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-2-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenol group can be reduced to form phenol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(3-Aminophenyl)-2-chlorophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-2-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenol group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Structural Insights :
- Chlorine Position: The ortho-chloro group in 4-(3-aminophenyl)-2-chlorophenol increases steric hindrance compared to para-chloro isomers, affecting binding to biological targets .
- Aminophenyl Group: The 3-aminophenyl substituent introduces aromatic amine functionality, which may enhance interactions with enzymes or receptors but also raises toxicity concerns .
Physicochemical Properties
Comparative data on solubility, polarity, and stability:
Key Observations :
- The aminophenyl group in this compound increases hydrophobicity (higher LogP) compared to simpler chlorophenols, reducing aqueous solubility .
- Lower solubility may influence bioavailability and environmental mobility compared to 2-chlorophenol .
Nephrotoxicity:
- 4-Amino-2-chlorophenol (4-A2CP) is nephrotoxic in vitro due to cytochrome P450-mediated bioactivation, forming reactive quinoneimine metabolites .
- This compound likely undergoes similar bioactivation but with slower kinetics due to steric hindrance from the aminophenyl group .
Enzyme Inhibition:
- 2-Chlorophenol shows minimal inhibition of β-galactosidase, while 2,4-dichlorophenol exhibits strong inhibition (~90% at 1 mM) .
- The amino group in this compound may confer mixed inhibitory effects, depending on electronic interactions with enzyme active sites.
Carcinogenicity:
- No direct data exists for this compound, but aromatic amines are generally suspect carcinogens, warranting caution .
Q & A
What are the established synthetic routes for 4-(3-Aminophenyl)-2-chlorophenol, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions to introduce the 3-aminophenyl group to the 2-chlorophenol scaffold. A common approach could utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution under controlled pH and temperature . Optimization might employ Response Surface Methodology (RSM) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, reaction time) and maximize yield. For example, RSM was successfully applied to optimize 2-chlorophenol derivatives in biosorption studies, highlighting its utility in reaction design .
What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns and amine group integration.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection (e.g., λ = 280 nm for phenolic compounds).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica gel plates and UV visualization .
How does the electronic nature of the 3-aminophenyl substituent influence the reactivity of this compound?
The electron-donating amine group activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation) at specific positions. Conversely, the chloro group at position 2 directs electrophiles to the para position relative to itself. Reductive amination or diazotization reactions can modify the amine functionality, enabling derivatization for structure-activity studies .
What methodologies are suitable for investigating the biological interactions of this compound?
- Enzyme inhibition assays : Screen for activity against targets like tyrosinase or cytochrome P450 using spectrophotometric methods.
- Molecular docking : Predict binding modes with proteins (e.g., using AutoDock Vina) by leveraging the compound’s hydrogen-bonding capability from the amine and hydroxyl groups.
- Cell-based assays : Evaluate cytotoxicity (MTT assay) or anti-inflammatory effects (NF-κB luciferase reporter) in relevant cell lines .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
Reproduce experiments under standardized conditions (e.g., IUPAC guidelines) and cross-validate using multiple techniques:
- Differential Scanning Calorimetry (DSC) : Accurately determine melting points.
- Solubility studies : Use shake-flask methods with HPLC quantification in solvents of varying polarity.
- Comparative spectral analysis : Align NMR/IR data with literature to identify impurities or polymorphic forms .
What strategies are effective for optimizing the environmental stability of this compound in aqueous systems?
- pH stability profiling : Conduct accelerated degradation studies across a pH range (2–12) with UV-Vis monitoring.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
- Photostability testing : Expose samples to UV light (e.g., 254 nm) and quantify degradation products via LC-MS .
How can computational modeling enhance the understanding of this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) simulations : Model interactions with lipid bilayers or protein binding pockets to guide drug design.
- QSAR models : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .
What precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile by-products.
- Waste disposal : Follow EPA guidelines for chlorinated phenolic compounds, including neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
